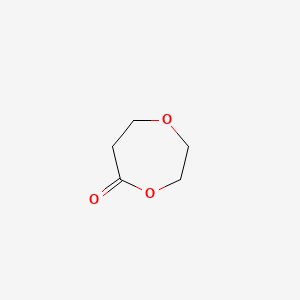

1,5-Dioxepan-2-one

描述

Overview of Cyclic Ester Monomers in Polymer Synthesis

Cyclic esters, or lactones, are versatile monomers used in the synthesis of aliphatic polyesters, a class of polymers known for their biodegradability and biocompatibility. mdpi.com These monomers are ring-shaped molecules containing an ester linkage within the ring. youtube.com The polymerization of these monomers is a cornerstone of modern polymer chemistry, offering a pathway to materials with tunable properties suitable for a wide array of applications, from biomedical devices to environmentally friendly plastics. nih.govmdpi.com

The most common method for polymerizing cyclic esters is Ring-Opening Polymerization (ROP), a process that yields polyesters with high molecular weights and well-defined structures, which is often difficult to achieve through other methods like polycondensation. mdpi.com The reactivity of a cyclic ester in ROP is largely influenced by its ring size, with the inherent ring strain providing the thermodynamic driving force for polymerization. youtube.com Common examples of cyclic ester monomers include lactide (the cyclic dimer of lactic acid), ε-caprolactone, and glycolide (B1360168). nih.gov The polymers derived from these monomers, such as polylactide (PLA), polycaprolactone (PCL), and polyglycolide (PGA), are among the most extensively studied and utilized biodegradable polyesters. nih.gov

The properties of the resulting polyesters can be tailored by selecting specific monomers or by copolymerizing different cyclic esters. This allows for the fine-tuning of characteristics such as degradation rate, mechanical strength, and hydrophilicity to meet the demands of specific applications. nih.gov

Significance of Ring-Opening Polymerization (ROP) for Bio-Related Materials

Ring-Opening Polymerization (ROP) is a powerful and versatile method for synthesizing polymers with controlled architectures, making it particularly significant for creating materials intended for biomedical use. nih.govpatsnap.com In this type of chain-growth polymerization, a cyclic monomer is opened by a chemical initiator to form a linear polymer chain. youtube.com This technique is favored for producing bio-related materials because it allows for precise control over molecular weight, molecular weight distribution (polydispersity), end-group functionality, and polymer architecture. mdpi.com

The ability to produce well-defined polymers is crucial for biomedical applications where material performance and predictability are paramount. nih.gov For instance, in drug delivery systems, the polymer's molecular weight and degradation rate directly influence the drug release profile. mdpi.com Similarly, for tissue engineering scaffolds, the mechanical properties and degradation timeline must match the tissue regeneration process. researchgate.net

ROP can be initiated by various catalytic systems, including anionic, cationic, coordination, and enzymatic catalysts. mdpi.comyoutube.com In recent years, organocatalysis has gained significant attention as it avoids the use of potentially toxic heavy metal catalysts, which is a critical consideration for materials that will be used in the human body. mdpi.com The "green" nature of enzymatic ROP (e-ROP) also presents an environmentally friendly alternative for synthesizing these vital polymers. mdpi.comnih.gov

Contextualization of 1,5-Dioxepan-2-one (DXO) within Biodegradable Polyester (B1180765) Research

Within the diverse family of cyclic esters, this compound (DXO) has been identified as a monomer of significant interest for biodegradable polyester research. mdpi.com The homopolymer of DXO, poly(this compound) (PDXO), is a hydrophilic and completely amorphous polymer with a very low glass transition temperature (Tg) of approximately -39°C. mdpi.com These properties make it a promising candidate for applications requiring soft and flexible materials.

DXO-based polymers are known to undergo hydrolysis both in vitro and in vivo, positioning them as valuable components in the design of bioresorbable materials. mdpi.comnih.gov Research has focused on both the homopolymerization of DXO and its copolymerization with other cyclic esters, such as L-lactide (LLA) and ε-caprolactone (ε-CL). mdpi.comtandfonline.comresearchgate.net Copolymerization is a key strategy to modify and enhance the properties of well-known biodegradable polyesters like PCL and PLA. mdpi.com By incorporating DXO units into these polymer chains, researchers can alter properties such as degradation rates, stiffness, and crystallinity. mdpi.comresearchgate.net

For example, random copolymers of DXO and L-lactide have demonstrated tunable degradation rates and stiffness, while copolymers with ε-caprolactone have been shown to influence the crystalline structure of the resulting material. mdpi.comtandfonline.com The synthesis of high molecular weight copolymers is often achieved in bulk using catalysts like stannous 2-ethylhexanoate (B8288628). tandfonline.comresearchgate.net Theoretical studies have also been conducted to understand the mechanism of DXO polymerization, with density functional theory (DFT) calculations supporting a coordination-insertion mechanism for catalysts like stannous(II) 2-ethylhexanoate. acs.org The ongoing investigation into DXO polymerization and copolymerization highlights its potential to create a new generation of biodegradable materials with customized properties for advanced biomedical applications. acs.org

Research Findings on this compound (DXO) Polymerization

The polymerization of this compound can be initiated through various catalytic systems, leading to polymers with distinct characteristics. The choice of catalyst and reaction conditions plays a crucial role in controlling the polymerization process and the final properties of the poly(this compound) (PDXO).

Organocatalytic Ring-Opening Polymerization of DXO

Recent studies have explored the use of organocatalysts for the ROP of DXO, which is advantageous for biomedical applications due to the absence of metal contaminants. mdpi.com Several organic bases have been successfully employed as catalysts.

Table 1: Organocatalysts Used in the ROP of this compound Data sourced from a 2019 study on organocatalytic DXO polymerization. mdpi.com

| Catalyst Name | Abbreviation | Polymerization Control | Proposed Mechanism |

| 1-tert-butyl-4,4,4-tris(dimethylamino)-2,2-bis[tris(dimethylamino)phosphoranylidenamino]-2Λ5,4Λ5-catenadi(phosphazene) | t-BuP4 | Controlled | Initiator/Chain End Activated ROP |

| 1,5,7-triazabicyclo[4.4.0]dec-5-ene | TBD | Controlled | Nucleophilic ROP |

| 1,8-diazabicyclo[5.4.0]undec-7-ene | DBU | Controlled | Initiator/Chain End Activated ROP |

Kinetic studies and characterization using ¹H NMR spectroscopy and size exclusion chromatography (SEC) have confirmed that these organocatalysts facilitate a controlled polymerization process. mdpi.com Among the tested catalysts, t-BuP4 demonstrated the highest catalytic activity, which is attributed to its high basicity. mdpi.com

Metal-Based Catalysis in DXO Polymerization

Stannous(II) 2-ethylhexanoate (Sn(Oct)2) is one of the most widely used metal-based compounds for initiating the ROP of various cyclic esters, including DXO. acs.org It is effective in producing high molecular weight polymers with high yields. acs.org

Theoretical studies using density functional theory (B3LYP) have been performed to elucidate the polymerization mechanism of DXO with Sn(Oct)2. The findings support a coordination-insertion mechanism. acs.org

Key steps in the proposed mechanism:

Formation of a tin-alkoxide species prior to polymerization.

The rate-determining step is the nucleophilic attack of the alkoxide on the carbonyl carbon of the DXO monomer. acs.org

The calculated activation energy for the ROP of DXO with a modified Sn(Oct)2 catalyst was determined to be 19.8 kcal/mol. acs.org

Table 2: Copolymerization of DXO with Other Cyclic Esters Data compiled from various studies on DXO copolymerization. tandfonline.comresearchgate.net

| Comonomer | Catalyst | Key Findings |

| ε-caprolactone (ε-CL) | Stannous 2-ethylhexanoate | DXO units appear to be incorporated into the poly-ε-caprolactone (PCL) crystals, leading to a gradual decrease in crystallinity. tandfonline.com |

| δ-valerolactone (δ-VL) | Stannous 2-ethylhexanoate | Reactivity ratios at 110°C were determined as rVL=0.5 and rDXO=2.3. Depolymerization of δ-VL can occur at high conversion. tandfonline.com |

| L-lactide (LLA) | Stannous 2-ethylhexanoate | Copolymers exhibit a glass transition temperature (Tg) ranging from -36°C to 58°C depending on the molar composition. researchgate.net |

These studies demonstrate the versatility of DXO as a comonomer to tailor the physical and degradation properties of biodegradable polyesters for specific needs. tandfonline.comresearchgate.net

Structure

3D Structure

属性

IUPAC Name |

1,4-dioxepan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O3/c6-5-1-2-7-3-4-8-5/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOLNDUQWRUPYGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCOC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

121425-66-9 | |

| Record name | 1,5-Dioxepan-2-one homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121425-66-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID60188919 | |

| Record name | 1,5-Dioxepan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60188919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35438-57-4 | |

| Record name | 1,5-Dioxepan-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035438574 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,5-Dioxepan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60188919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Derivatization of 1,5 Dioxepan 2 One Dxo

Established Synthetic Routes for 1,5-Dioxepan-2-one

The most prominent and efficient method for synthesizing this compound is the Baeyer-Villiger oxidation, a reliable reaction for converting cyclic ketones into lactones.

The Baeyer-Villiger oxidation is an organic reaction that transforms a ketone into an ester or a cyclic ketone into a lactone through the insertion of an oxygen atom adjacent to the carbonyl group. scispace.comnih.gov This classic reaction, first reported by Adolf von Baeyer and Victor Villiger in 1899, is a cornerstone of synthetic chemistry. scispace.com For the synthesis of this compound (DXO), the precursor is tetrahydro-4H-pyran-4-one.

The reaction mechanism proceeds via the formation of a key tetrahedral intermediate, known as the Criegee intermediate. nih.gov This is formed when a peroxyacid attacks the protonated carbonyl carbon of the ketone. The subsequent concerted migration of one of the adjacent carbon atoms to the oxygen of the peroxide group leads to the formation of the lactone and a carboxylic acid byproduct. sigmaaldrich.com Common oxidizing agents for this transformation include peroxyacids like meta-chloroperoxybenzoic acid (m-CPBA) or a combination of hydrogen peroxide and a Lewis acid. organic-chemistry.orgacs.org

Research has demonstrated that the Baeyer-Villiger oxidation of tetrahydro-4H-pyran-4-one is a superior method for producing DXO, achieving yields of 48%. This represents a significant improvement over earlier synthetic approaches that reported yields in the range of only 5-18% and were complicated by side reactions. researchgate.net The regioselectivity of the Baeyer-Villiger oxidation is predictable; the oxygen atom is inserted between the carbonyl carbon and the more substituted adjacent carbon. In the case of the symmetrical tetrahydro-4H-pyran-4-one, only one product, this compound, is formed.

Table 1: Baeyer-Villiger Synthesis of this compound

| Precursor | Reaction Type | Typical Oxidant | Product | Reported Yield |

| Tetrahydro-4H-pyran-4-one | Baeyer-Villiger Oxidation | Peroxyacids (e.g., m-CPBA) | This compound | 48% researchgate.net |

The efficacy of ring-opening polymerization is highly dependent on the purity of the monomer. nist.gov Trace impurities can act as chain-terminating agents or unwanted initiators, leading to polymers with lower molecular weights and broader molecular weight distributions. rsc.org Therefore, rigorous purification of the synthesized this compound is a critical step.

The primary goal of purification is to remove unreacted starting materials, residual solvents, acidic byproducts from the oxidation reaction, and any side products. A significant byproduct identified in the synthesis of DXO is its cyclic dimer, 1,5,8,12-tetraoxacyclotetradecane-2,9-dione. researchgate.net Older synthetic methods were often hampered by side reactions that made the isolation of pure DXO challenging. researchgate.net

A comprehensive purification strategy typically involves multiple standard laboratory techniques:

Aqueous Washing: The crude product is often first washed with a mild basic solution, such as sodium bicarbonate (NaHCO3), to neutralize and remove any remaining acidic oxidant (e.g., m-CPBA converted to m-chlorobenzoic acid). cmu.edu This is followed by washing with water to remove any water-soluble impurities.

Drying: The organic solution containing the product is dried over an anhydrous salt, like magnesium sulfate (B86663) (MgSO4) or sodium sulfate, to remove dissolved water. cmu.edu

Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator.

Distillation or Recrystallization: The final purification of the crude monomer is typically achieved by vacuum distillation or recrystallization. cmu.edu Given that DXO has a melting point of 35°C, it can be handled as a solid, making recrystallization a viable method. researchgate.net These techniques separate the monomer from non-volatile impurities and byproducts like the cyclic dimer.

The purity of the final monomer is confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Gas Chromatography (GC).

Table 2: General Purification Steps for this compound

| Step | Technique | Purpose |

| 1 | Washing | Neutralize and remove acidic byproducts and water-soluble impurities. cmu.edu |

| 2 | Drying | Remove residual water from the organic phase. cmu.edu |

| 3 | Concentration | Remove the bulk organic solvent. cmu.edu |

| 4 | Final Purification | Separate the monomer from byproducts (e.g., cyclic dimer) and other non-volatile impurities. researchgate.netcmu.edu |

Synthesis of Functionalized this compound Derivatives

To expand the range of properties and applications of polyesters derived from DXO, functionalized derivatives of the monomer can be synthesized. These derivatives incorporate additional chemical groups that can serve as sites for post-polymerization modification.

A key functionalized derivative is 3-Methylene-1,5-dioxepan-2-one (MDXO), which features an α-methylene group. This exocyclic double bond can participate in various chemical reactions, making it a valuable monomer for creating functional polyesters. The synthesis of MDXO is achieved through a strategy based on the Baylis-Hillman reaction. researchgate.net

The Baylis-Hillman reaction is a carbon-carbon bond-forming reaction between an aldehyde and an activated alkene, typically catalyzed by a nucleophile such as a tertiary amine or phosphine. In the synthesis of MDXO, the process involves two main stages:

First, the Baylis-Hillman reaction is used to prepare α-hydroxymethyl methyl acrylate (B77674) from methyl acrylate and formaldehyde.

This intermediate, α-hydroxymethyl methyl acrylate, is then reacted with ethylene (B1197577) glycol in a cyclization reaction to form the seven-membered MDXO ring. researchgate.net

The resulting MDXO monomer combines the seven-membered ring structure of DXO, which is favorable for ring-opening polymerization, with a reactive α-methylene group, creating a platform for advanced polymer architectures. researchgate.net

Table 3: Synthesis Strategy for 3-Methylene-1,5-dioxepan-2-one (MDXO)

| Step | Reactants | Key Reaction Type | Intermediate/Product |

| 1 | Methyl acrylate, Formaldehyde | Baylis-Hillman Reaction | α-Hydroxymethyl methyl acrylate |

| 2 | α-Hydroxymethyl methyl acrylate, Ethylene glycol | Cyclization / Esterification | 3-Methylene-1,5-dioxepan-2-one (MDXO) |

Homopolymerization of 1,5 Dioxepan 2 One

Ring-Opening Polymerization (ROP) Mechanisms

Ring-opening polymerization of cyclic esters like 1,5-dioxepan-2-one can proceed through several mechanistic pathways, broadly categorized as coordination-insertion, anionic, cationic, and organocatalytic mechanisms. Among these, the coordination-insertion mechanism, particularly when mediated by metal catalysts, and organocatalytic mechanisms are of significant interest for achieving controlled polymerization.

The coordination-insertion mechanism is a well-established pathway for the ROP of cyclic esters, widely employed with metal-based initiators. This mechanism involves the coordination of the monomer to a metal center, followed by the insertion of the monomer into a metal-alkoxide bond.

Tin(II) 2-ethylhexanoate (B8288628), commonly known as stannous octoate or Sn(Oct)2, is one of the most widely utilized and effective catalysts for the ring-opening polymerization of lactones and lactides, including this compound researchgate.netcmu.ac.thacs.orgtandfonline.com. Its popularity stems from its high catalytic activity, solubility in common organic solvents, ease of handling, and its approval by the U.S. Food and Drug Administration (FDA) for certain applications cmu.ac.thacs.orgtandfonline.com. Sn(Oct)2 typically initiates polymerization by forming a tin-alkoxide complex, often in the presence of a co-initiator like an alcohol cmu.ac.thacs.orgwalshmedicalmedia.com. This tin-alkoxide species then acts as the active center for monomer coordination and insertion researchgate.netcmu.ac.thacs.orgwalshmedicalmedia.com. Sn(Oct)2 is known to produce polymers with high molecular weights and relatively narrow molecular weight distributions cmu.ac.thacs.orgtandfonline.com.

A critical step in the coordination-insertion mechanism for cyclic esters is the nucleophilic attack of an alkoxide species (either from the initiator or the growing polymer chain) on the carbonyl carbon of the monomer researchgate.netcmu.ac.thacs.orgcapes.gov.bracs.orgmdpi.comuc.edu. This attack leads to the cleavage of the acyl-oxygen bond within the monomer ring. This step is often identified as the rate-determining step in the polymerization process researchgate.netcmu.ac.thacs.orgcapes.gov.bracs.org. Following the nucleophilic attack, the opened monomer is inserted into the metal-oxygen bond of the propagating chain end, extending the polymer cmu.ac.thmdpi.comuc.edu.

The energy barrier for the ring-opening polymerization process significantly influences the reaction rate. Theoretical studies employing density functional methods have provided insights into these energy barriers. For the ring-opening polymerization of this compound catalyzed by Sn(Oct)2, the activation energy has been calculated to be approximately 19.8 kcal/mol researchgate.netcmu.ac.thcapes.gov.brdiva-portal.org. This value is comparable to that observed for l-lactide under similar conditions (20.6 kcal/mol) researchgate.netcmu.ac.thcapes.gov.brdiva-portal.org.

Table 1: Activation Energies for ROP of this compound

| Monomer | Initiator/Catalyst | Activation Energy (kcal/mol) | Reference(s) |

| This compound | Sn(Oct)2 | 19.8 | researchgate.netcmu.ac.thcapes.gov.brdiva-portal.org |

| l-Lactide | Sn(Oct)2 | 20.6 | researchgate.netcmu.ac.thcapes.gov.brdiva-portal.org |

During the propagation stage of ROP catalyzed by Sn(Oct)2, ligand dissociation can occur researchgate.netacs.org. Specifically, the 2-ethylhexanoate ligands may dissociate as 2-ethylhexanoic acid (Oct'H) at typical reaction temperatures researchgate.netacs.orgcapes.gov.br. Furthermore, the presence of excess carboxylic acid, such as octanoic acid, can negatively impact the polymerization process. An excess of carboxylic acid is known to hinder the coordination of the monomer to the initiating or propagating metal complex, thereby retarding the polymerization rate researchgate.netacs.orgcapes.gov.br.

In recent years, organocatalysis has emerged as an environmentally friendly and metal-free alternative for the ROP of cyclic esters mdpi.com. Several strong organic bases have demonstrated efficacy in catalyzing the polymerization of this compound. These include 1-tert-butyl-4,4,4-tris(dimethylamino)-2,2-bis[tris(dimethylamino) phosphoranylidenamino]-2Λ⁵,4Λ⁵-catenadi(phosphazene) (t-BuP4), 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) mdpi.comresearchgate.netnih.govgrafiati.com.

Kinetic studies and spectroscopic analyses suggest different mechanistic pathways for these organocatalysts. It has been deduced that t-BuP4 and DBU catalyze the ROP of this compound through an initiator/chain-end activated mechanism. In contrast, TBD operates via a nucleophilic ROP mechanism mdpi.comresearchgate.netnih.govgrafiati.com. These organocatalytic systems often lead to controlled polymerization, allowing for the synthesis of polymers with predictable molecular weights and narrow polydispersity indices mdpi.comresearchgate.netnih.govgrafiati.com.

Table 2: Organocatalysts for this compound ROP

| Organocatalyst | Proposed Mechanism | Reference(s) |

| 1-tert-butyl-4,4,4-tris(dimethylamino)-2,2-bis[tris(dimethylamino) phosphoranylidenamino]-2Λ⁵,4Λ⁵-catenadi(phosphazene) (t-BuP4) | Initiator/chain end activated | mdpi.comresearchgate.netnih.govgrafiati.com |

| 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) | Initiator/chain end activated | mdpi.comresearchgate.netnih.govgrafiati.com |

| 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) | Nucleophilic ROP | mdpi.comresearchgate.netnih.govgrafiati.com |

Compound List

this compound (DXO)

Tin(II) 2-ethylhexanoate (Sn(Oct)2)

Poly(this compound) (PDXO)

l-Lactide (LLA)

1-tert-butyl-4,4,4-tris(dimethylamino)-2,2-bis[tris(dimethylamino) phosphoranylidenamino]-2Λ⁵,4Λ⁵-catenadi(phosphazene) (t-BuP4)

1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD)

1,8-diazabicyclo[5.4.0]undec-7-ene (DBU)

2-ethylhexanoic acid (Oct'H)

Enzyme-Catalyzed Ring-Opening Polymerization (e.g., Lipase-CA)

Poly(this compound) (PDXO) Characteristics and Properties

The properties of PDXO are largely dictated by its chemical structure, which includes both ester and ether linkages. These features contribute to its amorphous nature, hydrophilicity, and susceptibility to hydrolysis, making it a candidate for biodegradable materials.

Amorphous Nature and Glass Transition Temperature (Tg)

Poly(this compound) is characterized as a completely amorphous polymer mdpi.comgoogle.com. This lack of crystallinity is reflected in its low glass transition temperature (Tg). Reported values for the Tg of PDXO typically fall around -39 °C mdpi.comgoogle.comuc.edu. For instance, one study noted a Tg of approximately -39 °C for PDXO synthesized via organocatalysis mdpi.com. Similarly, another investigation reported a Tg of -39 °C for PDXO, classifying it as an amorphous elastomer google.com. In a different study involving photocrosslinking, the glass-transition temperature was determined to be approximately -32 °C for the crosslinked PDXO diva-portal.org. Furthermore, a polymer derived from 3-methylene-1,5-dioxepan-2-one (MDXO), a related monomer, exhibited a Tg of approximately -33 °C nih.govacs.org.

Hydrophilic Nature of PDXO

PDXO exhibits a notable hydrophilic character due to the presence of ether linkages in its backbone mdpi.comuc.eduacs.org. This hydrophilicity is advantageous for applications requiring interaction with aqueous environments, such as in biomedical materials and drug delivery systems uc.eduacs.org. For example, PDXO has been described as a hydrophilic poly(ether ester) uc.edu. In comparative studies with other resorbable polyesters, crosslinked PDXO showed a rather hydrophilic surface, with advancing contact angles around 64° and receding angles around 57° diva-portal.org. When incorporated into copolymers, such as with poly(L-lactide-co-glycolide) (PLGA), PDXO segments contribute to increased copolymer hydrophilicity, as indicated by reduced water contact angles compared to PLGA-PCL copolymers acs.orgsci-hub.se. The higher hydrophilicity of PDXO also influences its degradation rate, with more hydrophilic polymers generally exhibiting faster hydrolysis researchgate.net.

Molecular Weight Control and Distribution

The ring-opening polymerization of this compound can be controlled to achieve specific molecular weights and narrow molecular weight distributions (polydispersity index, PDI) mdpi.comdiva-portal.orgresearchgate.net. For instance, organocatalyzed ROP of DXO has demonstrated that the number-average molecular weight (Mn) increases with the monomer-to-initiator ratio, indicating controlled polymerization mdpi.commdpi.com. The polydispersity indices (PDI) for these polymers are reported to be narrow mdpi.com. Enzyme-catalyzed ROP using lipase (B570770) CA has also shown a linear relationship between the number-average molecular weight and monomer conversion, suggesting that molecular weight can be controlled by reactant stoichiometry diva-portal.orgdiva-portal.org. Studies using diphenyl phosphate (B84403) as a catalyst have produced PDXO with a narrow PDI, and the molecular weight determined by NMR agreed well with the calculated value, further supporting controlled polymerization researchgate.net. However, certain Lewis acid-catalyzed polymerizations, particularly at higher temperatures or prolonged reaction times, can lead to lower yields, higher polydispersity, and incomplete monomer conversion, in addition to side reactions tandfonline.com.

Thermal Degradation and Transesterification Reactions during Polymerization

During the ring-opening polymerization of this compound, particularly at elevated temperatures, side reactions such as transesterification and thermal degradation can occur tandfonline.comtandfonline.com. These reactions can impact the molecular weight and properties of the resulting polymer. For example, transesterification and thermal degradation were observed to occur to a greater extent at higher reaction temperatures (above 130°C), leading to a decrease in molecular weight tandfonline.comtandfonline.com. Thermal degradation in polymers, in general, refers to chemical changes occurring at elevated temperatures without the involvement of other compounds like oxygen, and it dictates the maximum temperature a polymer can withstand during processing wikipedia.org. These degradation processes can lead to changes in molecular weight, reduced ductility, and embrittlement wikipedia.orgmdpi.com.

Spontaneous Crosslinking via Ether Bond Fragmentation

A significant characteristic of PDXO is its propensity for spontaneous crosslinking, which arises from the fragmentation of ether bonds within the polymer backbone mdpi.comdiva-portal.org. This phenomenon can occur under specific synthesis conditions, particularly at elevated temperatures diva-portal.org.

Research has shown that the thermal fragmentation of ether bonds in the PDXO main chain occurs when the synthesis temperature reaches 140 °C or higher diva-portal.org. When this fragmentation occurs, it generates double bonds that can then react spontaneously, leading to the formation of cross-links between polymer chains and the development of a gel-like network structure mdpi.comdiva-portal.org. In contrast, studies using organocatalysts have reported ether bond fragmentation occurring even at a lower temperature of 60 °C, with the resulting double bonds reacting to form crosslinks mdpi.com. This suggests that the catalyst system and temperature play crucial roles in initiating and controlling this fragmentation and subsequent crosslinking process mdpi.comdiva-portal.org.

Formation of Unsaturated Double Bonds and Cross-links

The homopolymerization of this compound can be accompanied by a phenomenon known as ether bond fragmentation, which is a key pathway to generating unsaturated double bonds within the polymer structure mdpi.comdiva-portal.orgresearchgate.net. This fragmentation typically occurs when the polymerization is conducted at elevated temperatures, often above 120 °C, particularly with catalysts such as stannous 2-ethylhexanoate (Sn(Oct)₂) mdpi.comresearchgate.net. More recently, studies have shown that certain organocatalysts, known for their high basicity, can also induce ether bond fragmentation at lower temperatures, such as 60 °C mdpi.comresearchgate.net.

The proposed mechanism involves the cleavage of ether linkages within the polymer backbone. This cleavage results in the formation of reactive chain ends, which can then undergo rearrangement or elimination to introduce unsaturated double bonds (C=C) into the polymer chains mdpi.comresearchgate.net. These newly formed double bonds are highly reactive and can readily participate in spontaneous cross-linking reactions. The cross-linking process involves the formation of covalent bonds between different polymer chains, effectively creating a three-dimensional network diva-portal.org. This network formation can lead to the solidification of the polymer material, often observed as the formation of a gel mdpi.comdiva-portal.orgresearchgate.net. The ability to induce cross-linking via ether bond fragmentation and subsequent unsaturation provides a route to synthesize cross-linkable and potentially degradable polymer materials diva-portal.orggoogle.com. For instance, copolymers incorporating DXO have been noted to be unsaturated, thus cross-linkable, allowing for the creation of amorphous, degradable materials with tunable moduli based on the degree of cross-linking google.com.

Analytical Confirmation of Network Structure (FTIR, DSC)

The formation of a cross-linked network structure resulting from the homopolymerization of DXO can be effectively confirmed using a combination of spectroscopic and thermal analysis techniques, primarily Fourier Transform Infrared (FTIR) spectroscopy and Differential Scanning Calorimetry (DSC).

FTIR spectroscopy is utilized to identify characteristic functional groups and changes in chemical bonding within the polymer. The presence of specific vibrational bands can indicate the formation of new chemical bonds associated with the cross-linking process or the presence of unsaturated moieties resulting from ether bond fragmentation diva-portal.orglodz.pl. While specific FTIR data related to the double bonds formed from DXO fragmentation are not detailed in the provided snippets, FTIR is a standard method for confirming the presence or absence of specific functional groups, such as ester carbonyls and ether linkages, and can detect changes indicative of network formation.

Differential Scanning Calorimetry (DSC) provides crucial information about the thermal properties of the polymer, including its phase transitions such as the glass transition temperature (T<0xE1><0xB5><0x82>) and melting points. For cross-linked polymers, DSC can reveal a higher T<0xE1><0xB5><0x82> compared to their linear counterparts due to restricted chain mobility. The formation of a network structure can also influence the crystallinity and thermal stability of the material, which can be observed and quantified through DSC analysis diva-portal.orglodz.pl. The presence of a network structure can lead to a broader or absent melting endotherm, depending on the degree of cross-linking and the inherent crystallinity of the polymer.

Monitoring of Low Molar Mass Species by Mass Spectrometry (ESI-MS, MALDI-TOF-MS)

Mass spectrometry (MS) techniques, specifically Electrospray Ionization Mass Spectrometry (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS), are indispensable tools for monitoring and characterizing low molar mass species, including oligomers and potential degradation products, generated during or after the polymerization of this compound.

ESI-MS is a soft ionization technique that can effectively ionize and detect a wide range of molecules, including oligomers. However, it has been noted that during the ionization process in ESI, fragmentation of ether bonds can occur, particularly in the lower mass region diva-portal.org. This fragmentation can provide insights into the stability of ether linkages under ionization conditions but may complicate the direct identification of intact low molar mass species.

MALDI-TOF-MS , on the other hand, is known for its ability to analyze high molecular weight compounds and is generally considered a gentler ionization method for polymers, often causing less fragmentation dntb.gov.uamdpi.com. Studies have shown that MALDI ionization does not typically induce fragmentation of the PDXO backbone diva-portal.org. This allows for the detection and accurate mass determination of water-soluble DXO oligomers, with reported detection limits up to approximately 5000 g/mol diva-portal.org. Furthermore, MALDI-TOF MS has been used to confirm chain-end structures of PDXO researchgate.net and to detect cyclic oligomers that may form in equilibrium during polymerization acs.org.

Both techniques, especially when used in tandem (MS/MS), can provide detailed structural information, including end-group analysis, identification of repeating units, and the presence of various oligomeric species, which is crucial for understanding polymerization mechanisms and potential side reactions dntb.gov.uamdpi.com.

Compound Name Table:

| Common Name / Abbreviation | Full Chemical Name |

| DXO | This compound |

| PDXO | Poly(this compound) |

| FTIR | Fourier Transform Infrared |

| DSC | Differential Scanning Calorimetry |

| ESI-MS | Electrospray Ionization Mass Spectrometry |

| MALDI-TOF-MS | Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry |

| Sn(Oct)₂ | Stannous 2-ethylhexanoate |

| t-BuP₄ | 1-tert-butyl-4,4,4-tris(dimethylamino)-2,2-bis[tris(dimethylamino) phosphoranylidenamino]-2Λ⁵,4Λ⁵-catenadi(phosphazene) |

| TBD | 1,5,7-triazabicyclo[4.4.0]dec-5-ene |

| DBU | 1,8-diazabicyclo[5.4.0]undec-7-ene |

| PPA | 3-phenyl-1-propanol |

| ε-CL / CL | ε-caprolactone |

| LLA | L-lactide |

Copolymerization of 1,5 Dioxepan 2 One

Copolymerization with Lactones and Lactides

Copolymerization involving DXO with common cyclic ester monomers like ε-caprolactone and lactides is a key strategy to develop advanced biodegradable materials. These copolymers often exhibit modified thermal properties, degradation profiles, and mechanical behaviors compared to their respective homopolymers.

Copolymerization with ε-Caprolactone (CL)

The copolymerization of 1,5-dioxepan-2-one (DXO) with ε-caprolactone (CL) has been investigated to produce biodegradable polyesters with altered properties.

The copolymerization of DXO and ε-CL can yield copolymers with varying degrees of randomness. Studies have determined the monomer reactivity ratios for this system, which influence the sequence distribution within the polymer chains. For the copolymerization of DXO and ε-CL, reactivity ratios have been reported as rDXO = 0.59 and rCL = 1.19 using the Kelen–Tüdös method researchgate.net. Another study reported different values, rDXO = 1.6 and rε-CL = 0.6, suggesting a tendency towards more random incorporation of ε-CL researchgate.net. In contrast, some research utilizing a tin alkoxide initiator indicated the formation of copolymers with a block-like structure, as evidenced by ¹³C NMR spectroscopy of the carbonyl region diva-portal.org. The copolymerization of ε-CL and DXO was also described as yielding a truly random copolymer by ¹³C NMR, consistent with the reactivity ratios of rDXO=1.6 and rε-CL=0.6 researchgate.net. These variations in observed structure might be attributed to differences in catalysts, reaction conditions, or analytical methods employed.

The glass transition temperatures (Tg) of these copolymers generally fall within the range of -64 °C to -39 °C, with specific values depending on the copolymer composition researchgate.nettandfonline.com. For instance, copolymers containing 25%, 40%, and 60% DXO exhibited Tg values between -57 °C and -49 °C, with an observed increase in Tg correlating with a higher DXO content diva-portal.org. The melting temperature (Tm) and crystallization temperature (Tc) also tend to decrease as the amount of DXO in the copolymer increases researchgate.netdiva-portal.orgtandfonline.com. Films of DXO-co-ε-CL copolymers crystallized from the melt showed melting temperatures ranging from 30.1 °C to 47.7 °C for DXO content between 25% and 60% diva-portal.org.

Copolymerization with δ-Valerolactone (VL)

Copolymerization of this compound (DXO) with δ-valerolactone (VL) results in copolymers with distinct properties influenced by the monomer ratio and reaction conditions.

Copolymerization with L-Lactide (L-LA) and D,L-Lactide (D,L-LA)

The copolymerization of this compound (DXO) with lactides, specifically L-lactide (L-LA) and D,L-lactide (D,L-LA), is a widely explored route to synthesize biodegradable polyesters with tunable properties for biomedical applications researchgate.nettandfonline.comresearchgate.netnih.govmdpi.comcmu.edunih.govacs.orgnih.govgoogle.comnih.govgoogle.com.

Reactivity Ratios and Copolymer Structure: The reactivity ratios for the DXO/L-LA copolymerization system have been reported as rL-LA = 10 and rDXO = 0.1 researchgate.netresearchgate.net. These values indicate a strong preference for L-LA incorporation, suggesting that direct copolymerization under typical conditions would yield copolymers with a more blocky structure rather than a random distribution of monomers researchgate.netresearchgate.net. This significant difference in reactivity ratios can make it challenging to achieve random copolymers through simple sequential monomer addition if L-LA is polymerized first cmu.edu. Consequently, strategies such as a two-step polymerization process, where DXO is polymerized initially to form a macroinitiator for subsequent L-LA polymerization, are employed to synthesize well-defined triblock copolymers like poly(L-lactide-b-DXO-b-L-lactide) cmu.eduacs.org. Copolymers of DXO and D,L-lactide (D,L-LA) have also been synthesized, and studies have noted differences in their in vivo tissue response, with semicrystalline DXO/L-LA copolymers exhibiting distinct behavior compared to amorphous DXO/D,L-LA copolymers nih.gov.

Effect on Crystallinity and Thermal Properties: The introduction of DXO into poly(L-lactide) (PLLA) copolymers generally leads to modifications in crystallinity and thermal characteristics researchgate.netnih.gov. For poly(DXO-co-L-LA) copolymers, crystallinity is often retained as long as the DXO content does not exceed approximately 50 wt% researchgate.net. The glass transition temperatures (Tg) of these copolymers can vary considerably, ranging from -36 °C to 58 °C, depending on the specific molar composition researchgate.net. Despite the presence of substantial amounts of DXO, the ability of L-LA/DXO copolymers to crystallize appears to be maintained researchgate.net. The mechanical properties of these copolymers are highly sensitive to their molar composition; for instance, a copolymer with a DXO/L-LA molar ratio of 25/75 was characterized as a flexible and soft material researchgate.net. Furthermore, studies involving irradiation sterilization of DXO/LLA copolymers have shown an increase in crystallinity for both electron beam (EB) and gamma irradiation at minimum sterilization doses nih.gov.

Random and Block Copolymerization Strategies

The synthesis of copolymers involving this compound (DXO) primarily relies on ring-opening polymerization (ROP) techniques. Both random and block copolymer architectures can be achieved, offering distinct property profiles. Tin-based catalysts, such as stannous 2-ethylhexanoate (B8288628) (Sn(oct)2), are commonly employed initiators for the ROP of DXO and its copolymerization with other cyclic monomers like lactides and ε-caprolactone researchgate.netdiva-portal.orgresearchgate.netresearchgate.netnih.gov. Specific difunctional tin initiators, such as 1,1,6,6-tetra-n-butyl-1,6-distanna-2,5,7,10-tetraoxacyclodecane, have also been utilized to synthesize well-defined triblock copolymers capes.gov.brcmu.edu. More recently, organocatalysts, including t-BuP4, TBD, and DBU, have emerged as effective alternatives for the controlled ROP of DXO, offering metal-free polymerization pathways mdpi.com.

The formation of random copolymers is often influenced by the relative reactivity ratios of the comonomers. For instance, the copolymerization of DXO with ε-caprolactone (CL) has shown reactivity ratios of rDXO = 1.6 and rε-CL = 0.6, suggesting a tendency towards a more random distribution, although some blockiness can occur researchgate.net. Similarly, DXO with dilactide exhibited reactivity ratios of rDXO = 0.1 and rdilactide = 10, indicating a preference for block formation researchgate.net.

Block copolymers are typically synthesized using a sequential monomer addition approach, often referred to as a two-step polymerization process capes.gov.brcmu.eduacs.orgnih.govcapes.gov.br. This strategy involves first polymerizing one monomer to form a macroinitiator or a block, followed by the addition of the second monomer to extend the chain and create the desired block structure. For example, poly(L-lactide-b-1,5-dioxepan-2-one-b-L-lactide) triblock copolymers have been synthesized by first polymerizing DXO to form the amorphous middle block, followed by the polymerization of L-lactide to form the semicrystalline end blocks capes.gov.brcmu.edu. Multiblock copolymers can also be constructed by linking pre-formed low molecular weight triblock copolymers via ring-opening polycondensation acs.orgnih.govcapes.gov.br.

Two-Step Polymerization for Block Copolymers

The synthesis of block copolymers, particularly triblock and multiblock architectures, often necessitates a controlled, stepwise polymerization approach researchgate.netcapes.gov.brcmu.eduacs.orgnih.govcapes.gov.br. This method allows for the distinct segregation of polymer segments with different properties. A common strategy involves the ring-opening polymerization (ROP) of one monomer to create a macroinitiator, which then serves to initiate the ROP of a second monomer.

For instance, the preparation of poly(L-lactide-b-1,5-dioxepan-2-one-b-L-lactide) (PLLA-b-PDXO-b-PLLA) triblock copolymers is achieved through a two-step process. Initially, this compound (DXO) is polymerized using a suitable initiator system, such as 1,1,6,6-tetra-n-butyl-1,6-distanna-2,5,7,10-tetraoxacyclodecane, to form the central amorphous PDXO block capes.gov.brcmu.edu. Subsequently, L-lactide (LLA) is added to the reaction mixture and polymerized to form the crystalline PLLA end blocks cmu.edu. This sequential addition ensures the formation of distinct blocks with controlled molecular weights and compositions cmu.edu.

Multiblock copolymers can be further synthesized by employing a similar strategy, where a low molecular weight triblock copolymer is prepared first, and then these triblock units are linked together using a polycondensation reaction, for example, with succinyl chloride, to create longer multiblock structures acs.orgnih.govcapes.gov.br. This approach offers a pathway to materials with enhanced mechanical properties due to the combined effects of multiple hard and soft segments nsf.gov.

Influence of Monomer Feed Ratio on Copolymer Composition

The precise control over the final copolymer composition is crucial for tailoring material properties. In the ring-opening polymerization of DXO with other cyclic monomers, the monomer feed ratio plays a direct role in determining the molar composition of the resulting copolymer researchgate.netacs.orgnih.govcapes.gov.br. Studies have shown that for systems like L-lactide and DXO, the copolymer composition closely mirrors the initial feed ratio under optimized polymerization conditions researchgate.net.

The reactivity ratios of the comonomers also influence the distribution of monomer units within the polymer chain, affecting whether the copolymer is more random or blocky. For example, in the copolymerization of ε-caprolactone (CL) and DXO, reactivity ratios of rDXO = 1.2 and rCL = 0.7 were determined. These values suggest that a feed ratio of 30% DXO to 70% ε-CL would theoretically yield a copolymer with approximately 37% DXO and 63% ε-CL tue.nl. By carefully adjusting the initial feed ratio of DXO relative to other monomers like L-lactide or ε-caprolactone, researchers can systematically control the incorporation of DXO units and, consequently, the final properties of the copolymer acs.orgnih.govcapes.gov.br.

Impact on Crystallization Behavior and Thermal Properties

The incorporation of this compound (DXO) into polymer chains significantly influences their crystallization behavior and thermal properties. DXO homopolymer is known to be amorphous with a low glass transition temperature (Tg) of approximately -39 °C mdpi.com. When copolymerized with crystalline monomers like L-lactide (LLA) or ε-caprolactone (CL), DXO units act as disruptors of crystal lattice formation.

The glass transition temperature (Tg) of DXO-containing copolymers is generally lowered compared to their crystalline counterparts. For example, poly(DXO-co-L-LA) copolymers exhibited Tg values ranging from -36 °C to 58 °C, depending on the molar composition researchgate.net. The impact on melting temperature can be less pronounced than expected; for instance, a poly(L-lactide-co-ε-caprolactone) (PLCL) block copolymer with 9 mol% ε-caprolactone showed a Tm of 171.1 °C, only slightly lower than pure PLA at 172.5 °C researchgate.net.

Tailoring Hydrophilicity via DXO Content

The presence of ether linkages within the DXO monomer unit imparts a degree of hydrophilicity to the resulting polymers. Consequently, the incorporation of DXO into copolymers provides a facile method for tailoring their surface hydrophilicity acs.orgnih.govcapes.gov.br. Copolymers with a higher content of DXO units generally exhibit more hydrophilic surfaces compared to those with lower DXO content acs.orgnih.govcapes.gov.br.

This can be quantified through contact angle measurements. For example, triblock copolymers derived from L-lactide and DXO showed receding contact angles varying from 27° to 44°, indicating a tunable hydrophilic character based on DXO content acs.orgnih.govcapes.gov.br. In another study, poly(L-lactide-co-glycolide)–poly(this compound) multiblock copolymers (PLGA–PDXO MBC) displayed slightly higher hydrophilicity than their poly(L-lactide-co-glycolide)–poly(ε-caprolactone) counterparts (PLGA–PCL MBC), with water contact angles decreasing significantly over time, from approximately 77-78° to around 59-65° acs.org. The DXO homopolymer itself is recognized as a hydrophilic polymer mdpi.com.

Control of Mechanical Properties (Tensile Strength, Elongation-at-Break)

The copolymerization of this compound (DXO) with other monomers offers a powerful means to control the mechanical properties of the resulting polymers, particularly their elasticity and toughness. By adjusting the DXO content and block length, researchers can fine-tune parameters such as tensile strength and elongation at break acs.orgnih.gov.

Block copolymers incorporating DXO often exhibit excellent elastomeric behavior. For instance, triblock copolymers of L-lactide and DXO have demonstrated high elasticity with very high elongations-at-break (εb) in the range of 600–800% and tensile strengths (σb) between 8–20 MPa, retaining these properties even after extended in vitro degradation acs.orgnih.gov. The mechanical performance can be further enhanced by controlling the PDXO block length acs.orgnih.gov.

In poly(L-lactide-co-glycolide)–poly(this compound) multiblock copolymers (PLGA–PDXO MBC), tensile testing revealed a tensile strength of 34.3 ± 1.63 MPa and a modulus of 99.5 ± 2.83 MPa, with an elongation at break exceeding 500% acs.org. These properties were found to be superior to random copolymers of the same monomers and comparable to PLGA–PCL multiblock copolymers acs.org. The inclusion of DXO can also influence the mechanical response based on comonomer content; for example, increasing L-lactide content in triblock copolymers generally leads to increased tensile moduli and strengths, albeit with a decrease in elongation at break nih.gov.

Copolymerization with Other Cyclic Monomers

This compound (DXO) is frequently copolymerized with a variety of other cyclic monomers to create materials with a broad spectrum of properties tailored for specific applications, especially in the biomedical field researchgate.netdiva-portal.orgresearchgate.netresearchgate.netnih.govmdpi.comtue.nlgoogle.comgoogle.com. The primary goal is to combine the inherent characteristics of DXO, such as its amorphous nature, flexibility, and hydrophilicity, with those of comonomers like lactides and caprolactones, which often provide semi-crystallinity, mechanical strength, and different degradation profiles.

Key comonomers include:

Lactides (L-lactide, D,L-lactide): Copolymerization with lactides, such as L-lactide (LLA), yields materials that bridge the gap between the rigid, crystalline nature of polylactide (PLA) and the flexible, amorphous nature of poly(DXO) researchgate.netdiva-portal.orgresearchgate.netnih.govcmu.eduacs.orgnih.govcapes.gov.brnsf.govacs.org. These copolymers can exhibit tunable thermal properties, mechanical strength, and elasticity, making them suitable for applications like tissue engineering scaffolds and flexible implants.

ε-Caprolactone (CL): Copolymerization with ε-caprolactone (CL) results in poly(ether-ester)s that often possess elastomeric properties researchgate.netdiva-portal.orgresearchgate.netresearchgate.netmdpi.comtue.nl. These copolymers can exhibit improved toughness and flexibility compared to PLA homopolymers, with the DXO units contributing to amorphous character and hydrophilicity researchgate.netresearchgate.net.

Glycolide (B1360168) (GA): When copolymerized with glycolide, DXO can contribute to the development of bioabsorbable materials with modified mechanical and degradation profiles, often used in conjunction with poly(L-lactide-co-glycolide) (PLGA) to create multiblock copolymers with improved properties for medical devices nih.govacs.orggoogle.com.

Trimethylene Carbonate (TMC): Copolymerization with TMC, another biodegradable cyclic monomer, can lead to materials with enhanced elasticity and altered degradation rates researchgate.netresearchgate.net.

Other Cyclic Monomers: DXO has also been copolymerized with monomers such as δ-valerolactone (VL) and 4-methyl-ε-caprolactone (4MeCL) to further explore the range of achievable properties, including thermal characteristics and potential for functionalization researchgate.nettue.nlgoogle.com.

The choice of comonomer and the resulting copolymer architecture (random, block, or gradient) allow for precise control over properties such as crystallinity, melting point, glass transition temperature, tensile strength, elongation at break, and degradation rate, thereby enabling the design of advanced polymeric materials for diverse applications.

Copolymerization with Trimethylene Carbonate (TMC)google.comcapes.gov.brnih.govnih.gov

Copolymers of this compound (DXO) and trimethylene carbonate (TMC) have been synthesized to create materials with tunable properties, often aiming for thermoplastic elastomers (TPEs). These copolymers can exhibit elastic behavior, making them suitable for applications in soft tissue engineering. Research indicates that block copolymers can be designed where an amorphous block of poly(trimethylene carbonate-co-1,5-dioxepan-2-one) is combined with semicrystalline blocks of other monomers, such as poly(l-lactide) (PLLA) capes.gov.brnih.gov. The synthesis typically involves ring-opening polymerization (ROP) initiated by tin alkoxide catalysts. For instance, a tin alkoxide initiator has been used to synthesize block copolymers where the middle block is composed of DXO and TMC, followed by the addition of l-lactide (LLA) to form A-(B/C)-A block copolymers capes.gov.brnih.gov. The properties of these copolymers, including their elasticity and degradation patterns, can be tailored by adjusting the proportions of the different monomers capes.gov.brnih.gov.

Copolymerization with Glycolidegoogle.comresearchgate.netnih.govacs.orgcmu.edu

The copolymerization of this compound (DXO) with glycolide (GLY) has been explored for the development of absorbable fiber-forming materials researchgate.net. Studies have investigated the synthesis of copolymers using stannous-2-ethylhexanoate as an initiator researchgate.netcmu.edu. For example, the copolymerization of DXO with L- or D,L-dilactide has been studied, with reactivity ratios calculated to be rDXO = 0.1 and rdilactide = 10, indicating a tendency towards alternating copolymerization for DXO and block copolymerization for dilactide researchgate.net. Furthermore, bioabsorbable copolymers composed of poly(l-lactide-co-glycolide) (PLGA) and poly(this compound) (PDXO) have been synthesized and evaluated for their antiplatelet adhesive properties nih.govacs.org. These PLGA–PDXO copolymers, both multiblock and random, demonstrated effective antiplatelet adhesive properties and good tensile properties with slow hydrolytic degradation nih.govacs.org. The synthesis of a triblock copolymer, poly(L-lactide-b-DXO-b-L-lactide), has also been achieved using a difunctional tin alkoxide initiator cmu.edu.

Copolymerization of 3-Methylene-1,5-dioxepan-2-one (MDXO) with other Lactonesacs.orgnih.govresearchgate.net

3-Methylene-1,5-dioxepan-2-one (MDXO) is an α-methylene lactone that can undergo controlled ring-opening polymerization (ROP). Research has focused on its copolymerization with other lactones, such as ε-caprolactone and this compound (DXO) itself acs.orgnih.govresearchgate.net. These copolymerizations are typically catalyzed by diphenyl phosphate (B84403) (DPP) or stannous octoate (Sn(Oct)2) acs.orgnih.govresearchgate.net. The resulting copolymers exhibit different compositions and sequence structures, which are directly influenced by the choice of monomers and catalysts acs.orgnih.govresearchgate.net.

The ring-opening copolymerization of MDXO with ε-caprolactone or this compound has been performed using catalysts like diphenyl phosphate (DPP) and stannous octoate (Sn(Oct)2) acs.orgnih.govresearchgate.net. These studies demonstrate that the selection of monomers and catalysts significantly impacts the composition and sequence structure of the resulting copolymers acs.orgnih.govresearchgate.net. For example, the use of DPP at 60 °C or Sn(Oct)2 at 130 °C allows for the generation of α-methylene-containing polyesters (PMDXO) with tunable molar mass acs.orgnih.govresearchgate.net. When copolymerized with ε-caprolactone or this compound, the resulting copolymers display varied compositions and sequence arrangements, which in turn affect their thermal properties, such as glass transition temperature (Tg) and melting temperature acs.orgnih.govresearchgate.net. MDXO homopolymers and copolymers are noted for their potential for post-modification via reactions like thiol-Michael addition, leading to functionalized biodegradable polyesters acs.orgnih.govresearchgate.net.

Copolymerization with Poly(ethylene glycol) (mPEG) as Macroinitiatormdpi.comacs.orgresearchgate.net

This compound (DXO) can be copolymerized with poly(ethylene glycol) monomethyl ether (mPEG) using mPEG as a macroinitiator to produce amphiphilic copolymers mdpi.comresearchgate.net. Organocatalysts, such as phosphazenes (e.g., t-BuP4), guanidines, and amidines (e.g., DBU, TBD), have been employed for this purpose mdpi.comresearchgate.net. These studies indicate that the ring-opening polymerization of DXO initiated by mPEG proceeds in a controlled manner, yielding copolymers with designed molecular weights and narrow polydispersity indices (PDIs) mdpi.comresearchgate.net. The monomer molar ratios in the final copolymers are generally consistent with the initial monomer feeding, as confirmed by 1H NMR spectroscopy mdpi.comresearchgate.net. The organocatalyzed ROP of DXO with mPEG as a macroinitiator is considered a viable route for synthesizing biodegradable materials mdpi.comresearchgate.net.

Degradation Studies of Poly 1,5 Dioxepan 2 One and Its Copolymers

Hydrolytic Degradation Mechanisms

The hydrolytic degradation of PDXO and its copolymers involves the scission of ester bonds within the polymer chains, a common pathway for aliphatic polyesters. The rate and mechanism of this process are influenced by several factors, including the polymer's composition, architecture, crystallinity, and the surrounding environmental conditions like pH and temperature diva-portal.orgrsc.org.

Hydrolysis of Ester Bonds

The fundamental process of hydrolytic degradation for PDXO-based polymers is the cleavage of ester linkages by water molecules. This reaction breaks down the polymer into smaller molecules, eventually leading to its disappearance or transformation. Research indicates that the degradation of PDXO occurs via the hydrolysis of these ester bonds researchgate.netresearchgate.net. For instance, the initial molecular weight of PDXO, starting at 45,000 g/mol , decreased by 30% over 46 weeks due to hydrolysis researchgate.netresearchgate.net.

Autocatalytic Hydrolysis Mechanism

The degradation of PDXO-based polymers can also follow an autocatalytic mechanism. This occurs when the hydrolysis products, such as carboxylic acid groups, catalyze further ester bond cleavage nih.govresearchgate.net. This self-accelerating process can lead to a more rapid degradation once a sufficient amount of acidic byproducts accumulates within the polymer matrix. Studies on copolymers of 1,5-dioxepan-2-one and dilactide suggest that degradation follows an autocatalytic hydrolysis mechanism nih.gov. Similarly, the hydrolysis of poly(ε-caprolactone) (PCL), a related polyester (B1180765), is known to be autocatalyzed by the carboxylic end groups formed during degradation researchgate.net.

Influence of Copolymer Composition and Architecture on Degradation Rate

The degradation rate of PDXO is significantly modulated when it is incorporated into copolymers with other monomers, such as lactides (L-lactide or D,L-lactide) or ε-caprolactone (ε-CL) diva-portal.orgrsc.orgresearchgate.netmdpi.comtandfonline.com.

Copolymer Composition: The presence of PDXO can increase the hydrophilicity of copolymers compared to more hydrophobic counterparts like poly(L-lactide) (PLLA). This increased hydrophilicity generally leads to a faster degradation rate diva-portal.orguc.edu. For example, random copolymers of this compound and D,L-lactide showed faster degradation rates compared to copolymers with L-lactide, attributed to differences in crystallinity and hydrophilicity researchgate.netnih.gov. The degradation rate of DXO/L-LA copolymers was found to be highly dependent on their composition researchgate.net.

Copolymer Architecture: The architecture of the copolymer, whether it is random or block, also influences degradation. Block copolymers of PDXO and L-lactide generally exhibited less degradability compared to their random copolymer counterparts researchgate.net. Triblock copolymers with a hydrophilic PDXO block sandwiched between hydrophobic poly(L-lactide) blocks (e.g., poly(DXO/l-LA/DXO)) showed extremely high enzymatic degradation compared to poly(l-LA/DXO/l-LA)s, likely due to the increased hydrophilicity of the former researchgate.net.

Monitoring of Water-Soluble Degradation Products by ESI-MS

Electrospray ionization mass spectrometry (ESI-MS) is a powerful analytical technique used to identify and quantify the water-soluble degradation products of polymers like PDXO diva-portal.orgresearchgate.netresearchgate.netcapes.gov.br. This method allows researchers to map the patterns of degradation products, providing insights into the breakdown pathways. Studies have utilized ESI-MS to monitor low molar mass species released during the hydrolysis of PDXO polymers diva-portal.org. For instance, ESI-MS has been employed to analyze degradation products from copolymers, identifying oligomers terminated by hydroxyl and carboxyl end groups researchgate.net. In some cases, ether bond fragmentation can also occur during the ionization process in ESI-MS, but it is predominantly observed in the lower mass region diva-portal.org.

Enzymatic Degradation

Beyond abiotic hydrolysis, PDXO-based polymers can also undergo enzymatic degradation, a process mediated by enzymes that catalyze the breakdown of ester bonds.

Degradation by Proteinase K

Proteinase K is a serine protease commonly used to study the enzymatic degradation of biodegradable polymers. Research has shown that PDXO-containing copolymers can be degraded by Proteinase K researchgate.netscribd.com. The rate and extent of this degradation are influenced by the copolymer's composition and architecture. For example, random copolymers of PDXO and D,L-lactide demonstrated higher degradability with Proteinase K than their L-lactide counterparts researchgate.net. Conversely, poly(DXO-co-d-LA)s were found to be inert towards Proteinase K, while showing better degradability with compost researchgate.net. Triblock copolymers like poly(DXO/l-LA/DXO) exhibited significantly higher enzymatic degradation by Proteinase K compared to poly(l-LA/DXO/l-LA)s, correlating with their increased hydrophilicity researchgate.net.

Comparison with Compost Degradation

The biodegradability of Poly(this compound) (PDXO) and its copolymers in composting environments has been investigated, often in comparison to other well-known biodegradable polymers. Research indicates that the degradation rate in compost is influenced by factors such as copolymer composition and molecular architecture.

Studies comparing random and block copolymers of this compound (DXO) with lactide (LA) have shown differential degradation in compost. Random copolymers, such as poly(DXO-ran-d,l-LA), exhibited slightly higher degradation rates in compost compared to their poly(DXO-ran-l-LA) counterparts researchgate.net. Conversely, block copolymers, like poly(DXO)-block-poly(d,l-LA or l-LA), generally showed less degradability than their random copolymer counterparts researchgate.net. Furthermore, poly(DXO-co-d-LA)s demonstrated better degradability using compost compared to their performance with proteinase K, suggesting a differential response to microbial action versus enzymatic breakdown researchgate.netresearchgate.net.

The effectiveness of compost degradation for PDXO-based materials is often contrasted with their enzymatic degradability. While enzymatic degradation using enzymes like proteinase K can be significantly higher, compost degradation highlights the material's susceptibility to microbial consortia found in composting environments researchgate.net. The presence of hydrophilic segments, such as those derived from this compound, can enhance susceptibility to hydrolysis and microbial attack, thereby influencing the degradation rate in compost acs.orgnih.gov.

In Vitro and In Vivo Degradation Assessments

Poly(this compound) and its copolymers undergo degradation through various mechanisms, including hydrolysis and enzymatic action, which can be studied both in vitro and in vivo.

In Vitro Degradation: In vitro studies, often conducted in buffered solutions at physiological pH and temperature (e.g., pH 7.4 and 37 °C), reveal that PDXO-based polymers degrade via hydrolysis of ester bonds diva-portal.orgcmu.edu. PDXO homopolymer, being hydrophilic and amorphous, shows a degradation rate influenced by its molecular weight, with an initial molecular weight decrease of 30% observed over 46 weeks for a polymer starting at MW = 45,000 researchgate.net. Copolymerization with other monomers, such as lactide (LA) or ε-caprolactone (CL), significantly impacts the degradation profile. For instance, poly(L-lactide-co-1,5-dioxepan-2-one) (poly(LLA-co-DXO)) samples degraded most rapidly during hydrolysis, particularly after electron beam sterilization, indicated by a rapid decrease in mass and molecular weight nih.govdiva-portal.org. This rapid degradation is attributed to the pronounced chain-shortening reaction induced by sterilization. The introduction of more easily hydrolyzable ester bonds, such as those in this compound blocks within a triblock copolymer, can lead to increased weight loss and release of hydrolysis products acs.org.

In Vivo Degradation: In vivo studies, typically involving implantation in animal models such as rats, assess the polymer's degradation behavior within a biological environment nih.gov. Copolymers of this compound and dilactides have shown significant differences in tissue response and degradation rates depending on their crystallinity. Semicrystalline DXO/L-LA copolymers and amorphous DXO/D,L-LA copolymers exhibited distinct degradation patterns nih.gov. The amorphous copolymer degraded at a faster rate and elicited a less pronounced foreign body reaction compared to the semicrystalline counterpart nih.gov. Degradation in vivo appears to follow an autocatalytic hydrolysis mechanism nih.gov.

Studies comparing poly(L-lactide-co-1,5-dioxepan-2-one) (poly(LLA-co-DXO)) with other copolymers in rat calvarial defects showed that while poly(LLA-co-DXO) degraded rapidly in vitro, its in vivo degradation profile after electron beam sterilization was also notable, although it became too brittle quickly nih.govdiva-portal.org. The degradation rate in vivo is influenced by the polymer's properties, with the degradation environment being relatively invariable diva-portal.org.

Correlation with Tissue Response

The degradation of Poly(this compound) and its copolymers is closely linked to the tissue's response, influencing biocompatibility and the material's efficacy in biomedical applications.

Research on copolymers of this compound and dilactides has highlighted differences in tissue response based on the copolymer's morphology. Semicrystalline DXO/L-LA copolymers and amorphous DXO/D,L-LA copolymers showed distinct tissue interactions when implanted in rats nih.gov. The amorphous copolymer, which degraded faster, resulted in a less pronounced foreign body reaction compared to the semicrystalline copolymer nih.gov. This suggests that a more rapid and uniform degradation, potentially leading to less inflammatory response, is associated with amorphous structures.

The degradation products released from these polymers can also influence tissue interaction. While aliphatic polyesters generally degrade into non-toxic hydroxy-carboxylic acids that can be metabolized by the body diva-portal.org, the rate and nature of these products are critical. For example, the hydrophilic nature of PDXO blocks in triblock copolymers has been associated with increased susceptibility to hydrolysis and release of degradation products, which can affect the local tissue environment acs.org. Studies on poly(L-lactide-co-1,5-dioxepan-2-one) have noted that while these materials can be tailored for tissue engineering, their rapid degradation, especially after sterilization, can lead to brittleness, impacting their mechanical integrity and potentially the local tissue support nih.govdiva-portal.org.

The presence of PDXO in copolymers has also been investigated for its impact on blood-contacting applications. Copolymers of poly(l-lactide-co-glycolide) (PLGA) and poly(this compound) (PDXO) have demonstrated good antiplatelet adhesive properties, with fewer adhered and denatured platelets compared to PLGA-poly(ε-caprolactone) (PLGA-PCL) multiblock copolymers. This suggests that the surface properties influenced by PDXO can lead to a more favorable interaction with blood components, potentially reducing thrombotic events nih.govacs.org. The exposure of fibrinogen binding sites was found to be less on PLGA-PDXO MBC surfaces, indicating a reduced inflammatory response in blood-contacting applications.

Advanced Characterization Techniques for 1,5 Dioxepan 2 One Polymers and Copolymers

Thermal Analysis

Differential Scanning Calorimetry (DSC) for Thermal Transitions (Tg, Tm)

Differential Scanning Calorimetry (DSC) is a fundamental technique used to determine the thermal transitions of polymers, specifically the glass transition temperature (Tg) and melting temperature (Tm). These parameters are critical for understanding the physical state and thermal stability of the materials.

Homopolymers of 1,5-dioxepan-2-one (PDXO) are generally described as amorphous elastomers with a low glass transition temperature. For instance, poly[this compound] has been reported to have a Tg of approximately -39°C google.comresearchgate.netdiva-portal.orgmdpi.comresearchgate.net. In contrast, poly[1,4-dioxepan-2-one] (a structural isomer) exhibits a Tg of -36°C and a Tm of 47°C google.com. The Tg of poly(3-methylene-1,5-dioxepan-2-one) (PMDXO) has been reported as approximately -33°C acs.org.

Copolymerization of DXO with other monomers, such as ε-caprolactone (CL) or lactides (L-LA, D,L-LA), significantly influences these thermal properties. For copolymers of DXO and ε-caprolactone, the glass transition temperature (Tg) typically ranges from -57°C to -49°C, while the melting temperature (Tm) falls between 30.1°C and 47.7°C. An increase in the DXO content generally leads to an increase in Tg and a decrease in Tm diva-portal.orgdiva-portal.org. Similar trends are observed for poly(DXO-co-L-LA) copolymers, where the Tg can range from -36°C to 58°C depending on the molar composition researchgate.net. Copolymers of DXO and ε-CL show Tg values ranging from -64°C to -39°C researchgate.net.

In block copolymers, such as poly(L-lactide-b-1,5-dioxepan-2-one-b-L-lactide) (poly(L-LA-b-DXO-b-L-LA)), DSC analysis confirms the presence of distinct thermal transitions. While the Tg is only slightly influenced by the copolymer composition, the melting temperature (Tm) and heat of fusion (ΔH) are observed to increase with a higher content of L-lactide, indicating increased crystallinity from the L-LA blocks diva-portal.orgcmu.edu. Copolymers of trimethylene carbonate (TMC), L-lactide (LLA), and DXO have also shown thermal transitions indicative of micro-phase separation, as confirmed by DSC acs.orgcapes.gov.brnih.gov.

Table 1: Differential Scanning Calorimetry (DSC) Data for this compound Polymers and Copolymers

| Polymer/Copolymer Type | Tg (°C) | Tm (°C) | Notes | Citation(s) |

| Poly[this compound] (PDXO) homopolymer | -39 | Amorphous | Amorphous elastomer | google.comresearchgate.netdiva-portal.orgmdpi.comresearchgate.net |

| Poly[1,4-dioxepan-2-one] homopolymer | -36 | 47 | google.com | |

| Poly(3-methylene-1,5-dioxepan-2-one) (PMDXO) | -33 | Influenced by thermal history | Slowly crystallizable | acs.org |

| Poly(DXO-co-ε-caprolactone) | -57 to -49 | 30.1 to 47.7 | Tg increases, Tm decreases with increasing DXO content | diva-portal.orgdiva-portal.org |

| Poly(DXO-co-L-lactide) | -36 to 58 | Varies | Tg dependent on molar composition | researchgate.net |

| Poly(DXO-co-ε-CL) | -64 to -39 | Varies | Tg dependent on molar composition | researchgate.net |

| PCL₃₃PɛDL₃₃PCL₃₃ triblock copolymer | -57 | Not specified | rsc.org | |

| PCL/PɛDL triblock copolymers | -43 | Not specified | Lower than pure PCL (-46°C) | rsc.org |

| Poly(L-LA-b-DXO-b-L-LA) triblock copolymer | Slightly influenced | Increases with L-LA | Tg minimally affected by composition; Tm and ΔH increase with L-LA | diva-portal.orgcmu.edu |

| Copolymers of Glycolide (B1360168) and this compound | Not specified | 215-225 | High Tm, possibly glycolide-rich or different context | google.com |

Dynamic Mechanical Analysis (DMA)

Dynamic Mechanical Analysis (DMA) provides insights into the viscoelastic properties of polymers, such as the storage modulus (E'), loss modulus (E''), and the damping factor (tan δ). These parameters reveal information about the material's stiffness, energy dissipation, and thermal transitions.

DMA measurements on copolymers of this compound and ε-caprolactone have confirmed the calorimetric findings, typically showing a single sharp drop in the storage modulus within the temperature region corresponding to the glass transition diva-portal.orgdiva-portal.org. For PCL/PɛDL triblock copolymers, DMA indicated a Tg of -43°C, which is lower than that of pure PCL (-46°C), and suggested increased homogeneity in the amorphous regions rsc.org. In triblock copolymers composed of trimethylene carbonate (TMC), L-lactide (LLA), and DXO, DMA data corroborated DSC results, confirming micro-phase separation within the materials acs.orgcapes.gov.brnih.gov.

Microscopy and Imaging

Light Microscopy

Light microscopy, including polarized optical microscopy, is employed to observe the morphology and crystalline structures of polymers. For copolymers of this compound (DXO) and ε-caprolactone (CL), films crystallized from the melt have exhibited a short fibrillar structure, with lengths ranging from 0.05 to 0.4 µm, in contrast to untreated solution-cast films diva-portal.orgdiva-portal.org. Light microscopy has also been utilized in the characterization of DXO and dilactide copolymers, providing insights into their semicrystalline or amorphous nature nih.govupc.edu.

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) offers high-resolution surface topography and morphology analysis at the nanoscale. In triblock copolymers of L-lactide (LLA) and this compound (DXO), AFM revealed well-defined fiber features formed as a result of melt-induced micro-phase separation during crystallization. The dimensions and shapes of these features were found to be related to the copolymer composition and annealing conditions diva-portal.org. Similarly, AFM studies on linear copolymers of DXO have shown the formation of short fibrillar structures upon crystallization from the melt diva-portal.org. Heat-treated surfaces of DXO-based polymers have also displayed nanometer-scale fibers when analyzed by AFM grafiati.com. In PLGA–PDXO multiblock copolymers, AFM images have indicated microphase-separated morphology acs.orgacs.org.

Mass Spectrometry for Degradation Products

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful technique for identifying and quantifying low molecular weight degradation products released from polymers during hydrolysis or enzymatic breakdown. This method is crucial for understanding the degradation pathways and kinetics of biodegradable polymers.

ESI-MS has been instrumental in monitoring the hydrolytic degradation of both homopolymers and copolymers of this compound (DXO) and ε-caprolactone (CL) mdpi.comacs.org. Studies have shown that hydrophilic PDXO releases water-soluble oligomers up to the heptadecamer level upon hydrolysis, whereas more hydrophobic PCL yields oligomers only up to the hexamer mdpi.comacs.org. For DXO-CL-DXO triblock copolymers, the degradation product profile predominantly comprises DXO-based oligomers, indicating a favored hydrolysis of the DXO segments mdpi.comacs.org. Furthermore, ESI-MS has identified lactic acid and 2-hydroxyethoxypropionic acid as primary degradation products from copolymers of lactide and this compound researchgate.net. The technique has also been used to monitor low molar mass species released during the hydrolysis of DXO polymers, revealing that ether bond fragmentation can occur during ionization in the ESI process itself diva-portal.org.

Table 2: Electrospray Ionization Mass Spectrometry (ESI-MS) Applications in this compound Polymer Degradation

| Polymer/Copolymer Type | Degradation Process | Identified Products/Observations | Citation(s) |

| Poly(this compound) (PDXO) | Hydrolytic | Water-soluble oligomers up to heptadecamer identified; selective scission of ether bonds over ester bonds observed. | mdpi.comacs.org |